N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-15-10-16(2)12-18(11-15)26-22(28)21-19(8-9-29-21)25-23(26)30-14-20(27)24-13-17-6-4-3-5-7-17/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYOZULXVDTLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on current research findings.
- Molecular Formula : C23H23N3O2S2
- Molecular Weight : 437.6 g/mol
- CAS Number : 877653-81-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines to determine its efficacy:
-
Cell Lines Tested :
- Human colon cancer (HT29)
- Prostate cancer (DU145)
-
Methodology :
- The MTT assay was utilized to assess cell viability and cytotoxicity.
- Molecular docking studies were conducted to understand the interaction mechanisms with target proteins.
-
Findings :
- The compound exhibited significant cytotoxic effects on both HT29 and DU145 cell lines.
- Docking studies indicated strong binding affinity to the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation.
The proposed mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of EGFR signaling pathways.
- Induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
-
Microorganisms Tested :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
-
Methodology :
- Antimicrobial susceptibility testing was performed using disk diffusion methods.
-
Results :
- The compound demonstrated notable inhibitory effects against S. aureus and C. albicans, indicating its potential as an antimicrobial agent.
Research Findings Summary
| Biological Activity | Cell Line/Pathogen | Method Used | Key Findings |
|---|---|---|---|
| Anticancer | HT29 | MTT Assay | Significant cytotoxicity; strong EGFR binding |
| Anticancer | DU145 | MTT Assay | Significant cytotoxicity; strong EGFR binding |
| Antimicrobial | Staphylococcus aureus | Disk Diffusion | Notable inhibitory effect |
| Antimicrobial | Escherichia coli | Disk Diffusion | Moderate inhibitory effect |
| Antimicrobial | Candida albicans | Disk Diffusion | Notable inhibitory effect |
Case Studies
A notable study conducted at Trakya University evaluated the compound's anticancer properties in a controlled laboratory setting. The results indicated that this compound not only inhibited tumor growth in vitro but also exhibited low toxicity towards normal cells.
Q & A
Q. What metrics should be prioritized when comparing this compound to analogs in preclinical studies?
- Answer :
- Potency (IC₅₀, EC₅₀) : Dose required for 50% effect.
- Selectivity index (SI) : Ratio of activity against target vs. off-targets.
- Pharmacokinetics (AUC, t₁/₂) : Plasma exposure and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
